2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide
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Overview
Description
2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-[2-(diethylamino)ethyl]benzimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide involves its interaction with DNA and proteins. The compound binds to DNA grooves and can cause DNA cleavage, leading to the inhibition of DNA replication and cell proliferation. It also interacts with various enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Albendazole
- Bendamustine
- Omeprazole
- Pimonbendane
- Benomyl
- Carbendazim
- Telmisartan
- Pantoprazole
- Etonitazene
- Thiabendazole
Uniqueness
2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is unique due to its specific chemical structure, which allows it to interact with DNA and proteins in a distinct manner. This interaction leads to its potential use as an anticancer agent and its ability to inhibit cell proliferation, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O/c1-3-25(4-2)11-12-26-18-8-6-5-7-17(18)23-20(26)24-19(27)15-10-9-14(21)13-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFMGGAYKDPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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